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Introduction

2-Aminopyrazine, identified by the CAS number 5049-61-6, is a heterocyclic amine that
serves as a vital building block in organic synthesis, with significant applications in the
pharmaceutical and chemical industries. Its pyrazine core, a six-membered aromatic ring
containing two nitrogen atoms at positions 1 and 4, imparts unique electronic properties that
make it a valuable scaffold for the development of novel therapeutic agents. This technical
guide provides a comprehensive overview of the chemical and physical properties of 2-
aminopyrazine, detailed experimental protocols for its synthesis, a summary of its suppliers,
and an in-depth look into its burgeoning role in drug discovery, particularly as a precursor for
kinase inhibitors.

Chemical and Physical Properties

2-Aminopyrazine, also known as pyrazinamine, is an off-white to beige crystalline powder. A
comprehensive summary of its chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of 2-Aminopyrazine
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Property Value References

IUPAC Name pyrazin-2-amine [1112]

CAS Number 5049-61-6 [1]12]

Molecular Formula CaHsN3 [11[3]

Molecular Weight 95.10 g/mol [11[3]
Off-white to beige crystalline

Appearance [4115]
powder

Melting Point 117-120 °C [41[6]

Boiling Point 250-251 °C (estimated) [7]

B Soluble in water, alcohol, DMF,

Solubility [718]
and DMSO.

Density 1.216 + 0.06 g/cm? (estimated)  [2]

logP (o/w) -0.070 [7]

pKa/pKb 10.99 (pKb) [4]

Canonical SMILES

C1=CN=C(C=N1)N

[1]2]

InChl Key

XFTQRUTUGRCSGO-
UHFFFAOYSA-N

[2](8]

Synthesis of 2-Aminopyrazine

Several synthetic routes to 2-aminopyrazine have been reported. A common and efficient

method involves the amination of a 2-halopyrazine, such as 2-chloropyrazine. Another

approach utilizes the Hofmann rearrangement of pyrazine-2-carboxamide. Below are detailed

experimental protocols for these syntheses.

Experimental Protocol: Synthesis from 2-Chloropyrazine

This protocol is adapted from the procedure described in U.S. Patent 2,396,067.[4]

Reaction Scheme:
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+ NH3 (anhydrous)
Ethanol, 150-200 °C

2-Chloropyrazine > 2-Aminopyrazine

Click to download full resolution via product page
Caption: Synthesis of 2-Aminopyrazine from 2-Chloropyrazine.
Materials:
¢ 2-Chloropyrazine
e Anhydrous ammonia
e Absolute ethanol
e Benzene
o Autoclave/pressure vessel
o Standard laboratory glassware
Procedure:

» A mixture of 10 parts by weight of 2-chloropyrazine, 25 parts of anhydrous ammonia, and 25
parts of absolute ethanol is prepared.

e The mixture is transferred to a pressure vessel (autoclave) and heated with shaking to a
temperature between 150-200 °C. The reaction is typically maintained for several hours.

 After the reaction is complete, the vessel is cooled to room temperature, and the pressure is
carefully released.

e The solvent and excess ammonia are removed under reduced pressure at room
temperature.

e The resulting crystalline brown residue is dissolved in hot benzene.
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e The hot solution is filtered to remove any insoluble impurities.
e The filtrate is cooled to 5 °C to induce crystallization of the product.

o The yellow crystals of 2-aminopyrazine are collected by filtration, washed with cold
benzene, and dried.

Experimental Protocol: Synthesis from 2-Cyanopyrazine

This protocol is based on the method described in Chinese Patent CN105622526A.[8]

Reaction Scheme:

+ NaOCl, NaOH

2-Cyanopyrazine 20-60 °C > 2-Aminopyrazine

Click to download full resolution via product page
Caption: Synthesis of 2-Aminopyrazine from 2-Cyanopyrazine.

Materials:

2-Cyanopyrazine

Sodium hypochlorite (NaOCI) solution

Sodium hydroxide (NaOH) solution (20-30 wt%)

Dichloromethane (CH2Clz2)

Anhydrous sodium sulfate (Na2S0a)

Standard laboratory glassware

Procedure:
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 In a three-necked flask, add the sodium hydroxide solution and the sodium hypochlorite
solution.

e Slowly add 2-cyanopyrazine to the mixture at room temperature with stirring.

» Continue stirring the reaction mixture for 1 hour at room temperature.

o Heat the reaction mixture to 50-60 °C and maintain this temperature for 4 hours.
 After the reaction is complete, cool the mixture to room temperature.

o Extract the aqueous mixture with dichloromethane.

o Combine the organic extracts and dry over anhydrous sodium sulfate.

e Remove the solvent under reduced pressure to yield 2-aminopyrazine.

Applications in Drug Discovery

The 2-aminopyrazine scaffold is a privileged structure in medicinal chemistry, appearing in
numerous compounds with diverse biological activities. Its ability to form key hydrogen bonds
and participate in various chemical transformations makes it an attractive starting point for the
design of novel therapeutics.

Precursor to Antiviral Agents

2-Aminopyrazine is a crucial starting material for the synthesis of the antiviral drug Favipiravir.
Favipiravir has demonstrated broad-spectrum activity against several RNA viruses. The
synthesis of Favipiravir from 2-aminopyrazine involves a multi-step process that modifies the
pyrazine ring and the amino group to yield the final active pharmaceutical ingredient.

Development of Kinase Inhibitors

A significant area of research for 2-aminopyrazine derivatives is in the development of kinase
inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is
implicated in numerous diseases, including cancer and inflammatory disorders.
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Several studies have focused on the design and synthesis of 2-aminopyrazine derivatives as
potent inhibitors of Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MK-2). MK-2
is a key downstream effector of the p38 MAPK signaling pathway, which is activated in
response to cellular stress and inflammatory stimuli.

The p38 MAPK/MK-2 signaling pathway plays a critical role in the post-transcriptional
regulation of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-a).
By inhibiting MK-2, 2-aminopyrazine derivatives can effectively suppress the production of
TNF-a, making them promising candidates for the treatment of inflammatory diseases such as
rheumatoid arthritis and inflammatory bowel disease.[1][7]

MK-2 Signaling Pathway:
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Caption: The p38 MAPK/MK-2 signaling pathway leading to inflammation.
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Experimental Protocol: Synthesis of a 1-(2-
aminopyrazin-3-yl)methyl-2-thiourea Derivative as an
MK-2 Inhibitor

The following is a representative protocol for the synthesis of a 2-aminopyrazine-based MK-2
inhibitor, adapted from the general procedures described in the scientific literature.[1][7]

Experimental Workflow:

Step 1: Synthesis of Intermediate Step 2: Thiourea Formation

Starting Material Reduction Intermediate | J : Final Product
Qe.g.. 2-amino-3-cyanopyrazine) (e.g., with a reducing agent) (e.g., (2-aminopyrazin-3-yl)methanamine) Reaction with Isothiocyanate (1-(2-amil 1)methyl-2-thi ivati

Click to download full resolution via product page
Caption: General workflow for the synthesis of a 2-aminopyrazine-based MK-2 inhibitor.

Materials:

(2-aminopyrazin-3-yl)methanamine (or a suitable precursor)

A substituted isothiocyanate (e.g., phenyl isothiocyanate)

Anhydrous solvent (e.g., tetrahydrofuran or dichloromethane)

Standard laboratory glassware
Procedure:

e Dissolve (2-aminopyrazin-3-yl)methanamine in an anhydrous solvent under an inert
atmosphere (e.g., nitrogen or argon).

 To this solution, add an equimolar amount of the desired substituted isothiocyanate dropwise

at room temperature.
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« Stir the reaction mixture at room temperature for several hours until the reaction is complete

(monitored by thin-layer chromatography).

« If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent

under reduced pressure.

 Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by
column chromatography on silica gel to afford the pure 1-(2-aminopyrazin-3-yl)methyl-2-

thiourea derivative.

Suppliers

2-Aminopyrazine is commercially available from a variety of chemical suppliers. Purity levels
typically range from 95% to over 98%. A non-exhaustive list of suppliers is provided in Table 2.

Table 2: Selected Suppliers of 2-Aminopyrazine (CAS 5049-61-6)
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Supplier Purity Offered
Sigma-Aldrich (Merck) 98%

BOC Sciences 95%

TCI America >98.0% (GC)
Cayman Chemical >98%

Fisher Scientific Not specified
Santa Cruz Biotechnology Not specified
ChemScene =298%

Molport Various

BLD Pharm Not specified
Alachem Co., Ltd. NLT 98%
Simson Pharma Limited Custom Synthesis
Gomti Life Sciences India Pvt Ltd 98%

AK Scientific Inc. Not specified

Note: Availability and purity may vary. It is recommended to consult the respective supplier's
catalog for the most current information.

Conclusion

2-Aminopyrazine (CAS 5049-61-6) is a versatile and highly valuable chemical intermediate
with a well-established role in organic synthesis and a rapidly expanding footprint in drug
discovery and development. Its favorable chemical properties and the accessibility of its
scaffold make it an attractive starting point for the synthesis of complex molecules, including
potent antiviral agents and targeted kinase inhibitors. The ongoing exploration of 2-
aminopyrazine derivatives, particularly as inhibitors of signaling pathways like the p38
MAPK/MK-2 cascade, highlights the significant potential of this compound in the development
of novel therapies for a range of human diseases. This guide provides a foundational resource
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for researchers and professionals working with or interested in the multifaceted applications of
2-aminopyrazine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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